1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis, is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified under spiro compounds, characterized by a spirocyclic structure where two rings share a single atom. The specific chemical structure includes bromomethyl and oxaspiro functionalities, contributing to its reactivity and potential utility in synthetic chemistry.
1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis, falls within the category of halogenated compounds due to the presence of bromine. Its classification as a spiro compound also places it among bicyclic structures, which are significant in medicinal chemistry for their biological activity.
The synthesis of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis, can be approached through various methods involving the construction of spirocyclic frameworks. One common method includes:
Technical details regarding specific reagents and reaction conditions are critical for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis, can be represented by its simplified molecular-input line-entry system notation (SMILES): C1C(CC2C1C2)CBr. The InChI (International Chemical Identifier) for this compound is InChI=1S/C7H11Br/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 .
The molecular weight of the compound is approximately 217.1 g/mol, with a predicted collision cross-section indicating its behavior in mass spectrometry applications . The structural analysis reveals a unique arrangement that may influence its chemical reactivity and interaction with biological targets.
The mechanism by which 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis, exerts its effects can involve multiple pathways depending on the target molecules it interacts with. Generally:
Data on specific biological targets or pathways influenced by this compound remain sparse and require further investigation.
While specific physical properties such as melting point and boiling point are not extensively documented for 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis, general observations can be made based on similar compounds:
Chemical properties include:
Relevant data from spectral analyses (e.g., mass spectrometry) can provide insights into its behavior under various conditions .
The unique structural features of 1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis, render it valuable in several scientific domains:
Further research into its biological activity could unveil additional applications in pharmacology or biochemistry.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5